molecular formula C7H3BrN2O2 B15296129 4-Bromo-6-cyano-pyridine-2-carboxylic acid

4-Bromo-6-cyano-pyridine-2-carboxylic acid

Cat. No.: B15296129
M. Wt: 227.01 g/mol
InChI Key: CDKCGSLNTSAUHR-UHFFFAOYSA-N
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Description

4-Bromo-6-cyano-pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H3BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyano-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 6-cyano-pyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyano-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the cyano group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

4-Bromo-6-cyano-pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-6-cyano-pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

  • 6-Bromopyridine-2-carboxylic acid
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 4-Bromo-2,6-dimethylpyridine

Comparison: 4-Bromo-6-cyano-pyridine-2-carboxylic acid is unique due to the presence of both bromine and cyano groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

4-bromo-6-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12)

InChI Key

CDKCGSLNTSAUHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)O)Br

Origin of Product

United States

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